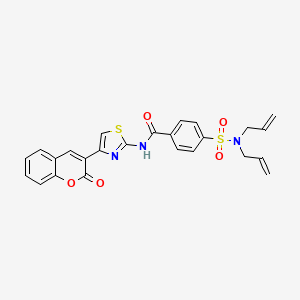![molecular formula C18H19N5O2 B2658596 (Z)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(o-tolyl)acrylamide CAS No. 2035003-76-8](/img/structure/B2658596.png)
(Z)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(o-tolyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(o-tolyl)acrylamide is a useful research compound. Its molecular formula is C18H19N5O2 and its molecular weight is 337.383. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Researchers have focused on synthesizing various heterocyclic derivatives that incorporate the triazolo[4,3-b]pyridazine moiety, exploring their potential as antimicrobial and antiproliferative agents. These compounds are synthesized through complex reactions involving heteroaromatic aminonitriles and various reagents to produce derivatives with pronounced biological activities.
Antimicrobial Activity : Compounds derived from reactions involving heteroaromatic o-aminonitrile have shown pronounced antimicrobial properties. For instance, the synthesis of thienopyrimidine and [1,2,4]triazolo[4,3-c]thieno[3,2-e]pyrimidine derivatives demonstrated notable antimicrobial efficacy (Bhuiyan et al., 2006). Similarly, the preparation of pyrazolo[3,4-d]-pyrimidines and triazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives also showcased potent antimicrobial activity (Shamroukh et al., 2005).
Antiproliferative Activity : Some derivatives, specifically [1,2,4]triazolo[4,3-b]pyridazine-6-yloxy derivatives, were explored for their antiproliferative activity against endothelial and tumor cells, highlighting a potential pathway for cancer treatment research. The modification of molecular structures to include [1,2,4]triazolo[4,3-b]pyridazine-6-yl moiety in compounds resulted in the loss of thrombin inhibitory and fibrinogen receptor antagonistic activities but gained the ability to inhibit cell proliferation (Ilić et al., 2011).
Chemical Synthesis and Characterization
The chemical synthesis of these compounds involves various cyclization modes and reactions with different nucleophiles to create a diverse range of heterocyclic compounds with potential pharmaceutical applications. The synthesis techniques and the resultant compounds' structures are meticulously characterized to understand their chemical behaviors and potential as bioactive molecules.
Selective Cyclization : Research into the selective cyclization modes of related acrylates to synthesize model pyrazolo- and triazolo[1,5-α]pyrimidines provides insight into the versatility of these compounds for further chemical modifications and potential biological applications (Sweidan et al., 2020).
Catalysis and Amidation : Studies on catalyzed amidation of olefinic and aryl C-H bonds for the synthesis of enamides and pyrimidones highlight the potential for creating complex molecules with significant biological activities. The catalytic processes facilitate the efficient and selective formation of these compounds, underscoring the chemical versatility of the triazolo[4,3-b]pyridazine moiety (Liu et al., 2018).
Propriétés
IUPAC Name |
(Z)-N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-3-(2-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-3-25-18-11-9-15-20-21-16(23(15)22-18)12-19-17(24)10-8-14-7-5-4-6-13(14)2/h4-11H,3,12H2,1-2H3,(H,19,24)/b10-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWJAGOWYQFFIV-NTMALXAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN2C(=NN=C2CNC(=O)C=CC3=CC=CC=C3C)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=NN2C(=NN=C2CNC(=O)/C=C\C3=CC=CC=C3C)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
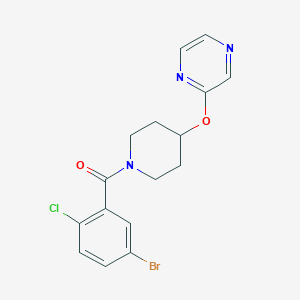
![(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide](/img/structure/B2658516.png)
![1-([2,2'-Bifuran]-5-ylmethyl)-3-(2-ethoxyphenyl)urea](/img/structure/B2658517.png)
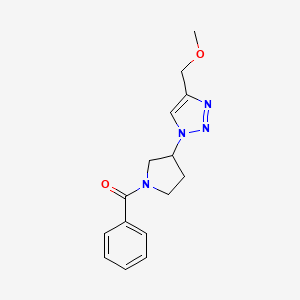
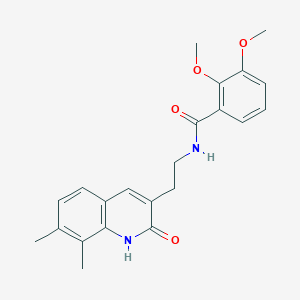


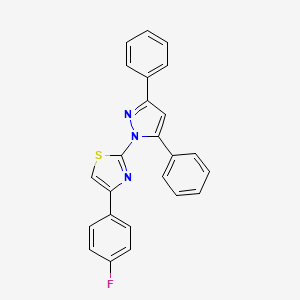
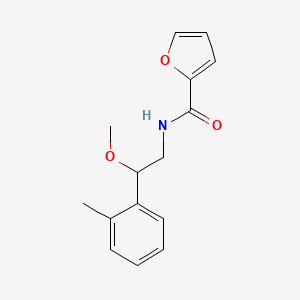
![N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-1-butanamine](/img/structure/B2658530.png)
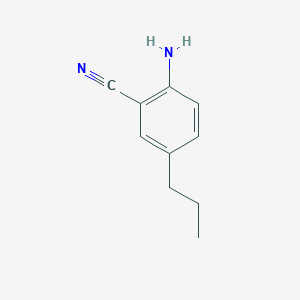
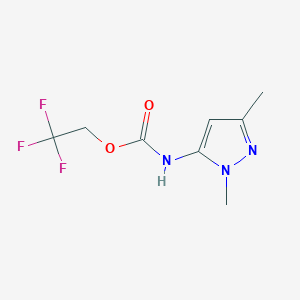
![5-(4-Chlorophenyl)-6-methyl-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2658533.png)
